4-Amino-5-methylpicolinonitrile
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Overview
Description
4-Amino-5-methylpicolinonitrile is an organic compound with the molecular formula C7H7N3 It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 4-position and a methyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methylpicolinonitrile typically involves the reaction of 4-chloro-5-methylpicolinonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of method depends on the desired production scale and the specific requirements of the process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methylpicolinonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
4-Amino-5-methylpicolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-methylpicolinonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The exact pathways involved are still under investigation, but it is believed to interact with cellular receptors and enzymes, influencing various biochemical processes .
Comparison with Similar Compounds
4-Amino-5-methylpicolinonitrile can be compared with other similar compounds, such as:
- 4-Amino-3-methylpicolinonitrile
- 4-Amino-6-methylpicolinonitrile
- 4-Amino-5-ethylpicolinonitrile
These compounds share a similar core structure but differ in the position and type of substituents on the pyridine ring. The unique combination of the amino and methyl groups in this compound gives it distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7N3 |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
4-amino-5-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H7N3/c1-5-4-10-6(3-8)2-7(5)9/h2,4H,1H3,(H2,9,10) |
InChI Key |
SAWILPIFTWCUIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)C#N)N |
Origin of Product |
United States |
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